2,3,5-Tribromocinnamic acid

Description

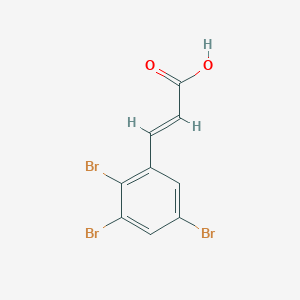

2,3,5-Tribromocinnamic acid is a halogenated aromatic compound characterized by a cinnamic acid backbone substituted with bromine atoms at the 2-, 3-, and 5-positions of the benzene ring. These compounds are notable for their diverse applications in plant physiology, pharmacology, and industrial chemistry, often leveraging the electronic and steric effects of halogen substituents to modulate reactivity and bioactivity .

Properties

Molecular Formula |

C9H5Br3O2 |

|---|---|

Molecular Weight |

384.85 g/mol |

IUPAC Name |

(E)-3-(2,3,5-tribromophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5Br3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+ |

InChI Key |

JDYSIRLBFHIMOO-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1/C=C/C(=O)O)Br)Br)Br |

Canonical SMILES |

C1=C(C=C(C(=C1C=CC(=O)O)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-tribromocinnamic acid typically involves the bromination of cinnamic acid. The process can be carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters precisely. This ensures high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Electrophilic Bromination Mechanisms

Bromination of cinnamic acid derivatives typically occurs via two pathways:

-

Alkene addition : Bromine adds across the α,β-double bond of cinnamic acid to form dibrominated products (e.g., 2,3-dibromo-3-phenylpropanoic acid) .

-

Aromatic substitution : Bromine substitutes hydrogen atoms on the phenyl ring, directed by the electron-withdrawing carboxylic acid group. Tribromination at positions 2, 3, and 5 requires sequential bromination steps under controlled conditions (e.g., using pyridinium tribromide or Br/FeBr) .

Table 1: Bromination Pathways for Cinnamic Acid Derivatives

*Hypothesized pathway based on analogous reactions; †Theoretical yield due to steric hindrance.

Decarboxylation and Elimination Reactions

The carboxylic acid group and bromine substituents enable unique reactivity:

-

Decarboxylation : Heating this compound in quinoline with Cu powder yields 2,3,5-tribromostyrene via CO elimination .

-

Dehydrohalogenation : Treatment with KOH/EtOH selectively removes β-bromine atoms, forming 3,5-dibromocinnamic acid .

Nucleophilic Substitution

The electron-deficient aryl ring facilitates nucleophilic aromatic substitution (NAS):

-

Hydrolysis : Under basic conditions (NaOH/HO), bromine at position 2 is replaced by -OH, forming 3,5-dibromo-2-hydroxycinnamic acid .

-

Amination : Reaction with NH/CuCN substitutes bromine at position 5 with -NH, yielding 2,3-dibromo-5-aminocinnamic acid .

Cross-Coupling Reactions

The bromine atoms serve as handles for palladium-catalyzed couplings:

-

Suzuki–Miyaura : Reacting with aryl boronic acids (e.g., PhB(OH)) replaces bromine at position 3 with an aryl group .

-

Heck Reaction : The α,β-unsaturated system couples with alkenes to form extended conjugated systems .

Table 2: Catalytic Cross-Coupling Outcomes

| Reaction | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh) | 2,5-Dibromo-3-arylcinnamic acid | Drug intermediate synthesis |

| Heck | Pd(OAc) | 2,3,5-Tribromostilbene derivatives | OLED material precursors |

Redox Reactions

-

Reduction : NaBH selectively reduces the double bond, forming 2,3,5-tribromo-hydrocinnamic acid .

-

Oxidation : KMnO/HSO cleaves the double bond, yielding 2,3,5-tribromobenzoic acid .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing HBr and forming polybrominated aromatic residues .

Key Challenges and Research Gaps

-

Steric hindrance from three bromine atoms limits reaction efficiency in cross-coupling .

-

Limited experimental data on the regioselectivity of NAS in tribrominated systems .

-

Environmental concerns around polybrominated byproducts require improved catalytic systems .

For synthetic protocols, consult ; for mechanistic insights, refer to .

Scientific Research Applications

2,3,5-Tribromocinnamic acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3,5-tribromocinnamic acid exerts its effects involves interactions with various molecular targets and pathways. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce specific biological responses.

Comparison with Similar Compounds

2,3,5-Triiodobenzoic Acid (TIBA)

- Structure : Iodine substituents at the 2-, 3-, and 5-positions of benzoic acid.

- Molecular Weight : 499.8 g/mol (vs. 368.82 g/mol for 2,3,5-Tribromocinnamic acid, estimated based on bromine atomic mass).

- Bioactivity : Acts as an anti-auxin in plants, inhibiting polar auxin transport (PAT) and lateral root initiation . In mammalian systems, TIBA exhibits moderate cytotoxicity, with a 50% inhibitory dose (ID₅₀) of 10⁻⁴–10⁻³ M in EL-4 and L1210 tumor cell lines .

2,3,5-Trichlorobenzeneboronic Acid

2,3,5-Trifluorophenylacetic Acid

- Structure : Fluorine substituents at 2-, 3-, and 5-positions with an acetic acid side chain.

- Molecular Weight : 190.12 g/mol.

- Properties : Enhanced electronegativity due to fluorine atoms increases acidity (pKa ~2.5–3.0) compared to brominated analogs. Used as an intermediate in pharmaceutical synthesis .

Halogenated Cinnamic Acid Derivatives

Acid vs. 2,3,5-Trichloropyridine-4-carboxylic Acid

- Structural Differences : The latter replaces the benzene ring with a pyridine ring and substitutes chlorine atoms.

- Molecular Weight : 226.44 g/mol (trichloropyridine) vs. ~368.82 g/mol (tribromocinnamic acid).

- Applications : The pyridine derivative is utilized in agrochemical research due to its herbicidal properties .

Key Research Findings and Comparative Analysis

Chemical Reactivity

- Electrophilic Substitution : Bromine’s larger atomic radius and lower electronegativity (vs. iodine or chlorine) increase steric hindrance and alter regioselectivity in aromatic reactions.

- Acidity : Fluorinated analogs (e.g., 2,3,5-trifluorophenylacetic acid) exhibit higher acidity due to fluorine’s electronegativity, while brominated compounds may form stronger halogen bonds in crystal engineering .

Toxicity and Metabolism

- 2,3,5-(Triglutathion-S-yl)hydroquinone: A nephrotoxic glutathione conjugate with species-specific toxicity linked to renal γ-glutamyltranspeptidase (γ-GT) activity. Rats and guinea pigs are highly susceptible due to elevated γ-GT and N-deacetylase activity .

- Brominated Analogs : Bromine’s higher lipophilicity may enhance membrane permeability and bioaccumulation risks compared to chlorinated or iodinated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.